molecular formula C14H15N3O2 B13875441 N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B13875441
M. Wt: 257.29 g/mol
InChI Key: UOZOIVORLONSMN-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of 3-pyridinemethanol with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, while reduction may produce N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-methanol .

Scientific Research Applications

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and benzoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c18-14(16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)19-17-13/h3-4,7-8H,1-2,5-6,9H2,(H,16,18)

InChI Key

UOZOIVORLONSMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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